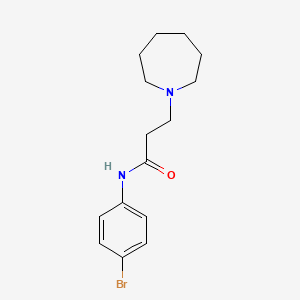

3-(azepan-1-yl)-N-(4-bromophenyl)propanamide

Description

3-(azepan-1-yl)-N-(4-bromophenyl)propanamide is a synthetic small molecule characterized by a seven-membered azepane ring connected via a propanamide linker to a 4-bromophenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and a molecular weight of approximately 350–370 g/mol.

Properties

IUPAC Name |

3-(azepan-1-yl)-N-(4-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O/c16-13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-1-2-4-11-18/h5-8H,1-4,9-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOMKYDSIHVKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide typically involves the reaction of azepane with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propanamide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-yl)-N-(4-bromophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(azepan-1-yl)-N-(4-bromophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The 4-bromophenyl group enhances halogen bonding and steric bulk compared to analogues with methoxy (VIj) or cyano/trifluoromethyl groups ().

- Linker Modifications : Replacing the propanamide linker with a thioether () increases lipophilicity and introduces sulfur-based interactions.

- Azepane vs.

Physicochemical and Crystallographic Comparisons

- Hydrogen Bonding : Unlike the title compound, analogues like VIj and ’s thioether derivative exhibit additional hydrogen-bond acceptors (e.g., ketones, CN), influencing solubility and crystal packing .

- Crystal Stability : For 3-(4-bromophenyl)-N-[(S)-1-phenylethyl]propanamide derivatives (–6), intermolecular N–H···O and O–H···N hydrogen bonds stabilize the crystal lattice, while π-π stacking (3.776 Å) between aromatic rings further enhances stability . Similar interactions are likely in the title compound.

Biological Activity

3-(azepan-1-yl)-N-(4-bromophenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its structure, featuring an azepane ring and a brominated phenyl group, suggests diverse interactions with biological targets, particularly in the context of cancer treatment and antimicrobial applications.

Chemical Structure and Properties

- Molecular Formula : C15H21BrN2O

- Molecular Weight : Approximately 321.25 g/mol

- Structural Features :

- Azepane ring: A seven-membered saturated heterocycle that contributes to the compound's unique chemical properties.

- Bromophenyl group: The presence of bromine may enhance lipophilicity and influence biological activity.

Anticancer Potential

Research indicates that 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide may act as an inhibitor of protein kinases, which are crucial in regulating cell proliferation and survival pathways. This makes it a candidate for cancer treatment, particularly in targeting specific types of tumors.

Case Study Example :

In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against several cancer cell lines. For instance, compounds structurally similar to 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide have demonstrated IC50 values ranging from micromolar to sub-micromolar concentrations in assays against cell lines such as MCF-7 and A549 .

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide | TBD | TBD |

| Analog A | 0.11 | A549 |

| Analog B | 0.76 | MCF-7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Research Findings :

In preliminary tests, 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide showed significant inhibition of bacterial growth compared to control groups. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The precise mechanisms through which 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide exerts its biological effects are still under investigation. However, the following hypotheses have been proposed based on structural analysis and preliminary studies:

- Protein Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing their activation and subsequent downstream signaling events.

- Enzyme Interaction : The azepane ring may facilitate interactions with various enzymes involved in cancer progression or microbial metabolism.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of 3-(azepan-1-yl)-N-(4-bromophenyl)propanamide. Key areas for future investigation include:

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic efficacy.

- Clinical Trials : Initiating trials to explore its safety and effectiveness in human subjects.

Q & A

Q. How does crystallographic analysis inform structural optimization?

- Methodology :

- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., ethanol/water mix) and solve the structure to determine bond angles/planarity (e.g., azepane conformation) .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds with bromophenyl) to guide solubility enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.